(3,5-Difluoro-2-hydroxyphenyl)(phenyl)methanone
Description
(3,5-Difluoro-2-hydroxyphenyl)(phenyl)methanone is a benzophenone derivative characterized by a ketone group bridging two aromatic rings: a phenyl group and a 3,5-difluoro-2-hydroxyphenyl moiety. The molecular formula is inferred as C₁₃H₈F₂O₂, with a molecular weight of approximately 242.2 g/mol. The fluorine atoms at the 3- and 5-positions and the hydroxyl group at the 2-position on the aromatic ring confer unique electronic and steric effects, influencing hydrogen bonding capacity, solubility, and reactivity .
Properties
Molecular Formula |
C13H8F2O2 |
|---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
(3,5-difluoro-2-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8F2O2/c14-9-6-10(13(17)11(15)7-9)12(16)8-4-2-1-3-5-8/h1-7,17H |
InChI Key |
LAWYDCMBDMJCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-2-hydroxyphenyl)(phenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorophenol and benzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine or triethylamine to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluoro-2-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 3,5-difluoro-2-hydroxybenzaldehyde.
Reduction: Formation of 3,5-difluoro-2-hydroxyphenylmethanol.
Substitution: Formation of various substituted phenylmethanones.
Scientific Research Applications
(3,5-Difluoro-2-hydroxyphenyl)(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Difluoro-2-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Hydroxyacetophenone Derivatives
highlights several hydroxyacetophenones with structural similarities but critical differences:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Synthesis Method |
|---|---|---|---|---|---|---|
| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | 50317-52-7 | C₉H₉ClO₃ | 200.62 | Cl, OH, CH₂OH (positions 5, 2, 3) | 97–98 | 2-Chlorovanillin acetate reaction |
| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | 151340-06-6 | C₉H₉ClO₃ | 200.62 | Cl, OCH₃, OH (positions 2, 3, 4) | Not reported | Not specified |
| 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone | 112954-19-5 | C₉H₉ClO₃ | 200.62 | Cl, OCH₃, OH (positions 2, 6, 4) | Not reported | Friedel-Crafts acylation (38% yield) |
Key Differences from Target Compound :
- Backbone Structure: These compounds are ethanones (acetyl group), whereas the target is a methanone (benzophenone), leading to a larger molecular weight (~242 vs. ~200 g/mol).
- Substituent Effects : The target’s fluorine atoms enhance electronegativity and lipophilicity compared to chlorine or methoxy groups in the analogs.
- Synthesis Complexity: The target likely requires specialized coupling reactions (e.g., Suzuki-Miyaura), contrasting with Friedel-Crafts or ester hydrolysis methods used for ethanones .
Methanone Derivatives with Varied Aromatic Systems
, and 6 describe methanones with distinct aromatic systems:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|---|
| (1,4-Dihydroxy-3-phenyl-2-naphthalenyl)phenylmethanone | 1169-61-5 | C₂₃H₁₆O₃ | 340.37 | Naphthalenyl, dihydroxyphenyl | Higher planarity, UV absorption |
| (3,5-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | 898759-61-0 | C₁₆H₁₁Cl₂O₃ | 337.16 | Cl, dioxolane | Enhanced lipophilicity |
| 4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-ylmethanone | 925155-72-2 | C₁₄H₁₂F₂N₄O | 314.27 | Triazolyl, pyrrolidinyl | Potential bioactivity |
Key Differences from Target Compound :
- Aromatic Systems : The naphthalenyl derivative () exhibits extended conjugation, likely increasing melting points and photostability compared to the target’s simpler biphenyl system.
- Functional Groups : The dioxolane and triazolyl groups () introduce heteroatoms, altering solubility and metabolic stability .
Substituent Position and Electronic Effects
and emphasize the role of substituent positioning:
- 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (CAS 140675-42-9, C₈H₆F₂O₂, 172.13 g/mol): Shares the 3,5-difluoro-2-hydroxyphenyl moiety with the target but lacks the phenyl ketone group. This reduces molecular weight and alters crystallization behavior .
Physicochemical and Spectroscopic Properties
- Melting Points : Fluorine’s electronegativity and hydrogen bonding in the target may elevate its melting point relative to chlorine-containing analogs (e.g., 97–98°C for CAS 50317-52-7) .
- Spectroscopy : The target’s ¹H NMR would show distinct aromatic proton splitting due to fluorine’s deshielding effects, contrasting with chlorine or methoxy analogs .
Research Implications and Gaps
- Synthetic Routes: The target’s synthesis may require palladium-catalyzed cross-coupling, unlike Friedel-Crafts methods for simpler acetophenones .
Notes
Data Limitations: Direct data for (3,5-Difluoro-2-hydroxyphenyl)(phenyl)methanone is inferred from structural analogs; experimental validation is recommended.
Substituent Impact : Halogen type and position critically influence solubility, reactivity, and intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
